molecular formula C12H6Cl2IN3 B6322653 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine CAS No. 1095708-36-3

6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine

Cat. No.: B6322653
CAS No.: 1095708-36-3
M. Wt: 390.00 g/mol
InChI Key: OVNBMHRNHWNNOQ-UHFFFAOYSA-N
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Description

“6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine” is a chemical compound with the formula C12H7Cl2N3 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis of this scaffold .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Clc1ccc2nc(cn2n1)-c3ccccc3 . The IUPAC Standard InChI is InChI=1S/C12H7Cl2N3/c13-11-6-7-12-14-10(8-16(12)15-11)9-4-2-1-3-5-9/h1-8H .


Chemical Reactions Analysis

The compound is part of the imidazopyridine family, which is one of the important fused bicyclic 5–6 heterocycles . The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 190.03 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2IN3/c13-8-3-1-7(2-4-8)11-12(15)18-10(16-11)6-5-9(14)17-18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNBMHRNHWNNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C(=N2)C=CC(=N3)Cl)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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